REACTION_SMILES
|
[Br:11][c:12]1[cH:13][c:14]([Cl:21])[c:15]([C:16]([Cl:17])=[O:18])[cH:19][cH:20]1.[C:2]([CH2:3][C:4](=[O:5])[O-:6])(=[O:7])[O:8][CH2:9][CH3:10].[Li:1]>>[C:2]([CH2:3][C:4](=[O:6])[c:15]1[c:14]([Cl:21])[cH:13][c:12]([Br:11])[cH:20][cH:19]1)(=[O:7])[O:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccc(Br)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(=O)c1ccc(Br)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |